Mogroside II A2 (1) is a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit. [] It belongs to a class of compounds known as mogrosides, which are characterized by their sweet taste and various biological activities. [] Mogroside II A2 has been the subject of scientific research, primarily focusing on its potential inhibitory effects on certain biological processes. []
Mogroside II-A2 is a natural compound primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is classified as a triterpenoid glycoside, which is a type of glycoside that consists of a triterpenoid aglycone (mogrol) linked to multiple sugar moieties. Mogroside II-A2 is notable for its intense sweetness, which is significantly higher than that of sucrose, making it a popular alternative sweetener in food and beverage applications.
Mogroside II-A2 is extracted from the fruit of Siraitia grosvenorii, which is native to southern China and parts of Southeast Asia. The fruit has been used traditionally in Chinese medicine for its health benefits and as a natural sweetener. The extraction process typically involves drying the fruit and using solvents to isolate mogrosides, including Mogroside II-A2, from other components.
Mogroside II-A2 belongs to a family of compounds known as mogrosides, which can be categorized based on their structural variations. These compounds are characterized by their glycosylation patterns and the presence of hydroxyl or carbonyl groups at specific positions on the triterpenoid backbone. Mogroside II-A2 specifically features a unique arrangement of glucose units attached to the mogrol backbone.
The synthesis of Mogroside II-A2 can occur through both natural extraction and biotechnological methods.
The enzymatic conversion typically involves multiple steps of glycosylation where glucose moieties are added to the aglycone (mogrol) using specific enzymes. This process can be optimized through controlled conditions such as pH, temperature, and substrate concentration.
Mogroside II-A2 has a complex molecular structure characterized by its triterpenoid core (mogrol) and multiple glucose units attached at various positions. The chemical formula for Mogroside II-A2 is , with a molecular weight of approximately 800.4922 g/mol .
The structural configuration includes:
Mogroside II-A2 undergoes various chemical reactions typical for glycosides, including hydrolysis under acidic conditions, which can release glucose units and yield mogrol. Additionally, it can participate in redox reactions due to the presence of hydroxyl groups.
The stability of Mogroside II-A2 in different pH environments has been studied, showing that it maintains its sweetness profile under neutral conditions but may degrade under extreme acidic or alkaline conditions .
The sweetness of Mogroside II-A2 arises from its interaction with taste receptors on the tongue, specifically the sweet taste receptor T1R2/T1R3. Upon binding, it activates these receptors, sending signals to the brain that are interpreted as sweetness.
Studies have indicated that Mogroside II-A2 can be several hundred times sweeter than sucrose while contributing negligible calories, making it an attractive option for sugar replacement in various dietary applications .
Mogroside II-A2 has gained significant attention for its applications in:
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